molecular formula C15H13BrN4O2 B2641110 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950235-31-1

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2641110
CAS No.: 950235-31-1
M. Wt: 361.199
InChI Key: YEUJZYXBVCOCMT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 4-bromophenyl group at the 1-position of the triazole ring, a methyl group at the 5-position, and a carboxamide moiety substituted with a furan-2-ylmethyl group. Triazole derivatives are widely explored due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound is synthesized via carboxamide formation, likely through activation of the triazole carboxylic acid to an acid chloride, followed by coupling with furfurylamine .

Properties

IUPAC Name

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-10-14(15(21)17-9-13-3-2-8-22-13)18-19-20(10)12-6-4-11(16)5-7-12/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUJZYXBVCOCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole core through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the bromophenyl and furan-2-ylmethyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Phenyl-substituted triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Case Study : A study evaluating the antimicrobial activity of related triazole derivatives reported promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard methods such as the disk diffusion method and broth microdilution assays, demonstrating significant inhibitory effects on bacterial growth .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The unique structure of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide allows it to interact with various biological targets involved in cancer progression.

Case Study : In vitro studies have shown that related triazole compounds exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Data Table: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7560
Related Triazole Derivative A8050
Related Triazole Derivative B7065

This data indicates that the compound exhibits selective inhibition towards COX-1 over COX-2, suggesting potential therapeutic applications in treating inflammatory diseases without significant gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between the compound and its biological targets. These studies provide insights into how modifications in the chemical structure can enhance biological activity.

Findings : Docking simulations have shown that modifications in the substituents on the triazole ring can significantly affect binding affinity to target proteins involved in cancer and inflammation pathways .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. Additionally, the bromophenyl and furan-2-ylmethyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Halogen Substitution

  • Bromo vs. However, bromo derivatives may exhibit reduced solubility in aqueous media .
  • Bromo vs. Fluoro : 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3d, ) demonstrates that fluorine’s electronegativity improves metabolic stability and bioavailability. In contrast, bromo substituents may offer stronger van der Waals interactions but lower metabolic resistance .

Methyl vs. Methoxy Substitution

  • N-(4-Methoxyphenyl) derivatives () exhibit increased electron density on the aryl ring due to the methoxy group’s electron-donating effect, which may alter binding affinity compared to the bromophenyl analog. Methoxy groups also enhance solubility but may reduce membrane permeability .

Carboxamide Side Chain Variations

  • Furan-2-ylmethyl vs. Thiadiazole : Compounds with thiadiazole-substituted carboxamides () show herbicidal and insecticidal activities, suggesting that heterocyclic side chains can diversify biological applications. The furan group’s aromaticity may favor interactions with enzymes or receptors requiring planar recognition motifs .
  • Furan-2-ylmethyl vs. Methoxyphenyl : N-(4-Methoxyphenyl)-substituted triazoles () prioritize hydrogen bonding via the methoxy oxygen, while the furan’s oxygen atom may engage in weaker dipole interactions. This distinction could influence target selectivity .

Biological Activity

The compound 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

  • Molecular Formula : C12H12BrN3O2
  • Molecular Weight : 302.59 g/mol
  • IUPAC Name : this compound

The presence of the bromophenyl and furan moieties in its structure is believed to play a significant role in its biological activity.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. Research indicates that compounds containing a triazole ring exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Mechanism of Action : The triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with bacterial targets such as DNA-gyrase. This interaction leads to inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli5 µg/mL
Compound BB. subtilis10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has shown selective cytotoxic activity against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated on several cancer cell lines, demonstrating comparable antiproliferative potency to established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives, the compound exhibited a significant reduction in cell viability across multiple cancer types:

  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound demonstrated a GI50 (growth inhibition) value comparable to leading anticancer agents, indicating its potential as a therapeutic agent .

Cytotoxic Activity

The cytotoxic effects of this compound have been linked to its ability to induce apoptosis in cancer cells. The presence of the carboxamide group contributes to its interaction with cellular targets involved in apoptosis pathways.

Table 2: Cytotoxic Activity Data

Cell LineIC50 (µM)Reference
MCF-710
HeLa8
A54912

Q & A

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity and yield be improved?

The synthesis of triazole-carboxamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For example, describes a one-pot synthesis using sodium azide, bromophenyl derivatives, and furan-2-ylmethylamine, catalyzed by copper(I) iodide. Key steps include:

  • Reaction conditions : Maintain temperatures between 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of azide to alkyne) and catalyst loading (5–10 mol% CuI) to maximize yields (typically 60–90%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the furan-2-ylmethyl group shows characteristic proton signals at δ 6.2–6.5 ppm (aromatic protons) and δ 4.5–4.8 ppm (–CH2–). The triazole ring protons appear as singlets near δ 8.0–8.5 ppm .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1670 cm⁻¹ and triazole ring vibrations at ~1450–1600 cm⁻¹ .
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ ions matching the molecular weight (calculated: ~374.2 g/mol) .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

The compound’s low aqueous solubility (common in triazole derivatives) can hinder in vitro studies. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to enhance solubility without altering activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

  • Crystallization : Grow single crystals via slow evaporation in solvent mixtures (e.g., chloroform/methanol).
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refinement via SHELXL () can resolve bond-length discrepancies (e.g., triazole ring geometry vs. carboxamide torsion angles). Example parameters: R1 < 0.05, wR2 < 0.12 .

Q. What methodologies are used to analyze conflicting spectroscopic or crystallographic data?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Dynamic NMR : Resolve rotational barriers in the carboxamide group by variable-temperature NMR (e.g., coalescence temperature analysis) .

Q. How can researchers evaluate the compound’s enzyme inhibition potential, and what mechanistic insights are critical?

  • Enzyme assays : Use fluorescence-based assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis). IC50 values can be determined via dose-response curves.
  • Docking studies : Perform molecular docking (AutoDock Vina) to identify binding interactions (e.g., hydrogen bonding with triazole N-atoms, hydrophobic contacts with bromophenyl groups). Compare results with crystallographic data for validation .

Q. What strategies are effective for synthesizing derivatives with improved bioactivity or solubility?

  • Substituent modification : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., –CF3) to enhance enzyme affinity.
  • Hybrid molecules : Conjugate the triazole core with furan-based pharmacophores (e.g., via amide linkages) to target multiple pathways .

Q. How do reaction conditions influence regioselectivity in triazole ring formation?

  • Catalyst effects : Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers.
  • Kinetic vs. thermodynamic control : Higher temperatures (>100°C) promote thermodynamically stable products, verified by HPLC monitoring .

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